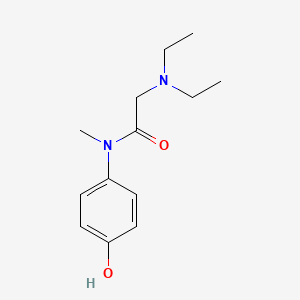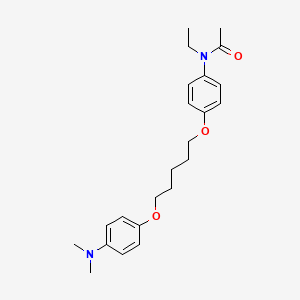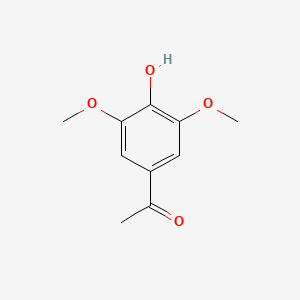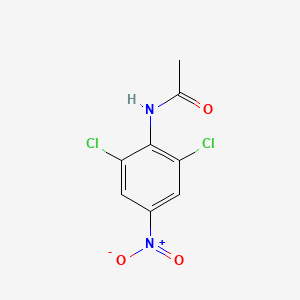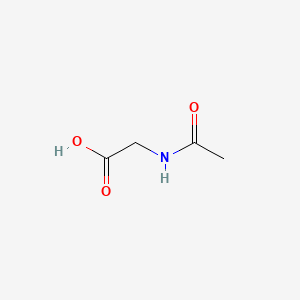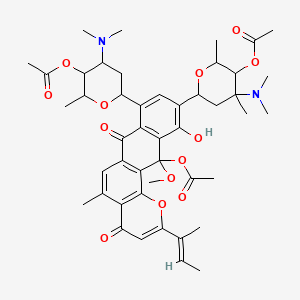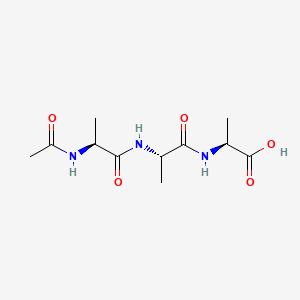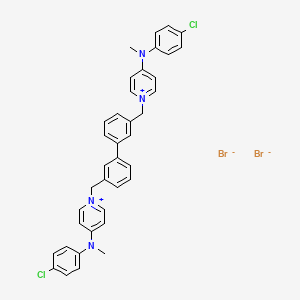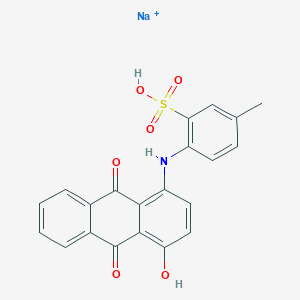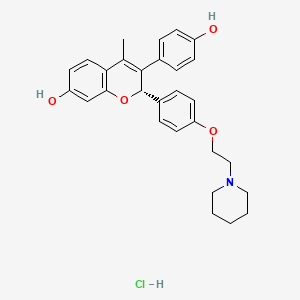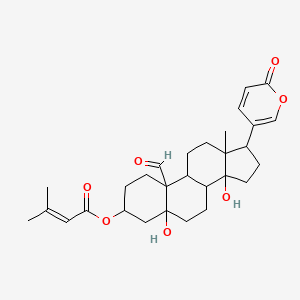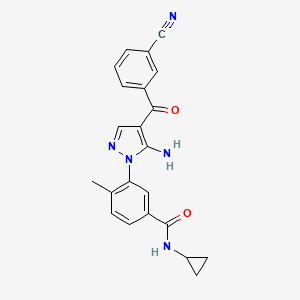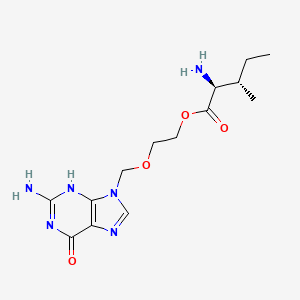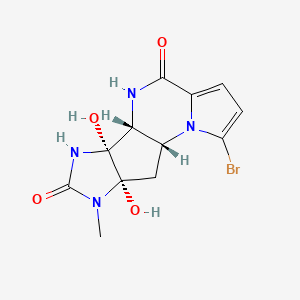
(-)-Agelastatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelastatin C is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity :
- (-)-Agelastatins, including Agelastatin C, have shown significant potential in anticancer applications. A study by (Han et al., 2013) described the synthesis of all known (-)-agelastatin alkaloids and their evaluation against nine human cancer cell lines. Particularly, (-)-Agelastatin A demonstrated potent activity against blood cancer cell lines.
Chemical Synthesis and Therapeutic Use :
- The chemical synthesis of Agelastatins, including Agelastatin C, has been a subject of research due to its therapeutic potential against hematologic malignancies. A patent reviewed by (Yoshimitsu & Tun, 2017) covers the synthesis of Agelastatins A to F, highlighting a novel biomimetic cyclization process that facilitates scalable access to these compounds.
Total Synthesis and Biological Activity :
- The total synthesis of Agelastatins, focusing on Agelastatin A, has been extensively studied by various research groups. (Dong, 2010) reviewed these syntheses, providing insights into the strategic design approaches for assembling these complex structures. These syntheses are crucial for facilitating further biological activity studies.
Inhibition of Osteopontin-Mediated Adhesion, Invasion, and Colony Formation :
- (-)-Agelastatin A, a closely related alkaloid, has been identified as an inhibitor of osteopontin-mediated neoplastic transformation and metastasis, as reported by (Mason et al., 2008). This study revealed that (-)-Agelastatin A could inhibit cancer cell proliferation and affect cell cycle phases, suggesting similar potential for Agelastatin C.
Mechanism of Action Studies on Antitumor Alkaloids :
- Research on the antitumor alkaloid (-)-Agelastatin A, closely related to Agelastatin C, has provided insights into its effects on cell signaling pathways, particularly the Wnt/GSK-3β/β-catenin/E-cadherin pathway, as discussed in a chapter by (Hale et al., 2005).
Pharmacokinetics in the Central Nervous System :
- The pharmacokinetics of Agelastatin A in the central nervous system has been studied, as reported by (Li et al., 2012). This research is significant for understanding the potential of Agelastatin C in treating brain tumors, given the similar structural and functional properties.
Design, Synthesis, and Pharmacokinetic Studies of Analogues :
- The design and synthesis of fluorinated Agelastatin analogues, along with their pharmacokinetic studies, have been explored for potential use against chronic lymphocytic leukemia. (Stout et al., 2014) found that certain synthetic analogues showed higher activity than the natural product, indicating the promise of Agelastatin derivatives in cancer treatment.
Eigenschaften
CAS-Nummer |
201338-44-5 |
|---|---|
Produktname |
(-)-Agelastatin C |
Molekularformel |
C12H13BrN4O4 |
Molekulargewicht |
357.16 g/mol |
IUPAC-Name |
(1R,9R,10R,14S)-3-bromo-10,14-dihydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C12H13BrN4O4/c1-16-10(19)15-12(21)8-6(4-11(12,16)20)17-5(9(18)14-8)2-3-7(17)13/h2-3,6,8,20-21H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,11+,12-/m1/s1 |
InChI-Schlüssel |
FTXCKDLRLVUKQU-RMEKTUJTSA-N |
Isomerische SMILES |
CN1C(=O)N[C@@]2([C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O)O |
SMILES |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
Kanonische SMILES |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Agelastatin C, Agelastatin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



